physicochemical properties of 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL
physicochemical properties of 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL
An In-depth Technical Guide to the Physicochemical Properties of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol
Foreword: A Practical Framework for Characterization
In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives represent a cornerstone scaffold, valued for their diverse biological activities.[1][2][3] The compound 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol (CAS No. 1820619-66-6) is a member of this vital chemical class. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any meaningful research and development application, from ensuring reliable assay results to designing effective formulations.[4]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical framework for characterizing 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol. As direct experimental data for this specific molecule is not extensively published, this document emphasizes robust, validated methodologies for determining its key physicochemical parameters. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering researchers to generate high-quality, reproducible data in their own laboratories.
Section 1: Chemical Identity and Structural Elucidation
A precise understanding of a compound's identity is the foundation of all subsequent analysis. This section details the known identifiers for 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol and explores its key structural features.
Core Identifiers
All experimental work should begin by confirming the identity and purity of the starting material. The core identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1820619-66-6 | [5][6][7] |
| Molecular Formula | C₁₀H₁₆N₂O₃ | [5][6] |
| Molecular Weight | 212.25 g/mol | [5][6][7] |
| IUPAC Name | 6-(diethoxymethyl)-2-methylpyrimidin-4-ol | [5] |
| Synonym(s) | 4-(diethoxymethyl)-2-methyl-1H-pyrimidin-6-one | [5] |
| Purity (Typical) | ≥95% | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [7] |
Structural Analysis: The Tautomeric Nature
The pyrimidin-4-ol scaffold exists in equilibrium with its tautomeric keto form, 1H-pyrimidin-6-one.[5] This equilibrium is a critical consideration as the dominant tautomer can influence hydrogen bonding potential, crystal packing, and receptor interactions. The solvent environment and pH can shift this equilibrium. Spectroscopic analysis is essential to understand the predominant form under specific experimental conditions.
Caption: Tautomeric equilibrium of the pyrimidine core.
Section 2: Experimental Determination of Physicochemical Properties
This section provides detailed, self-validating protocols for measuring the most critical physicochemical parameters. The emphasis is on methodologies that are widely applicable to pyrimidine derivatives and can be readily implemented.
Aqueous Solubility
Poor aqueous solubility is a primary cause of failure in drug development. Therefore, its accurate determination is paramount. We will describe two key measurements: kinetic and thermodynamic solubility.
This method is ideal for early-stage discovery, providing a rapid assessment of solubility from a Dimethyl Sulfoxide (DMSO) stock solution. It measures the concentration at which the compound precipitates when a concentrated DMSO solution is diluted into an aqueous buffer.
Causality: This protocol mimics the conditions of many in vitro biological assays where compounds are introduced via DMSO. The resulting value is "kinetic" because it reflects the rapid precipitation from a supersaturated solution, not the true equilibrium state.
Methodology:
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Stock Solution Preparation: Prepare a 10 mM stock solution of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol in 100% DMSO.
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Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
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Serial Dilution: In a 96-well microplate, add the aqueous buffer to each well.
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Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve the desired final concentrations, ensuring the final DMSO concentration remains low (typically ≤1-2%) to minimize co-solvent effects.
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Incubation: Seal the plate and shake vigorously on a plate shaker for 1-2 hours at a controlled room temperature (e.g., 25°C).
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Precipitation Measurement: Measure the turbidity of each well using a nephelometer or determine the concentration of the dissolved compound in the supernatant (after centrifugation) using a UV-Vis plate reader by comparing absorbance to a calibration curve.
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Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Caption: High-throughput workflow for kinetic solubility determination.
This is the "gold standard" method, measuring the true equilibrium solubility of a compound in a given solvent. It is more time and resource-intensive but provides the most accurate and relevant value for biopharmaceutical assessment.
Causality: This protocol ensures that the solid compound is in equilibrium with the dissolved compound, representing the maximum amount of substance that can be dissolved under thermodynamic stability. This value is critical for predicting oral absorption.
Methodology:
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Sample Preparation: Add an excess amount of solid 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol to a known volume of the test medium (e.g., PBS, pH 7.4) in a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by measuring the concentration at successive time points (e.g., 24, 48, and 72 hours) until it remains constant.
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Phase Separation: After equilibration, allow the suspension to stand, or centrifuge it at high speed to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., 50:50 acetonitrile:water) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.
Lipophilicity (Log P)
Lipophilicity is a measure of a compound's preference for a lipid (non-polar) versus an aqueous (polar) environment. It is a key determinant of membrane permeability and other ADME properties.[4] The partition coefficient (Log P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium.
Causality: This classic method directly measures the partitioning of the compound between two immiscible phases, providing an empirical value for its lipophilicity. The use of n-octanol is the industry standard as it is believed to be a good mimic of physiological lipid bilayers.[4]
Methodology:
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Phase Preparation: Prepare a solution of the compound in the aqueous phase (e.g., water or buffer). The starting concentration should be accurately known.
-
Partitioning: In a separatory funnel or vial, combine a known volume of the aqueous solution with an equal volume of n-octanol (pre-saturated with the aqueous phase).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning, then allow the layers to separate completely. Centrifugation can aid in this separation.
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Quantification: Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., HPLC-UV).
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Calculation: The concentration in the n-octanol phase is determined by mass balance (initial aqueous concentration minus final aqueous concentration). The Log P is then calculated as: Log P = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Ionization Constant (pKa)
The pKa is the pH at which a compound is 50% ionized and 50% in its neutral form. Since most drugs are weak acids or bases, their pKa dictates their charge state, which in turn profoundly affects their solubility, permeability, and receptor binding.[8] Given the nitrogen atoms in the pyrimidine ring and the hydroxyl group, 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol is expected to have at least one pKa value.
Causality: This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The inflection point of the resulting pH vs. volume curve corresponds to the pKa, where the compound's buffering capacity is maximal.[9]
Methodology:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of water, often with a small amount of co-solvent (like methanol or DMSO) if solubility is low. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic pKa or 0.1 M NaOH for an acidic pKa) using a burette.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which can be identified as the inflection point of the sigmoid curve.[9] This is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Section 3: Summary and Application in Research
The data obtained from the protocols above provide a comprehensive physicochemical profile essential for guiding research and development.
Summary of Physicochemical Properties
The table below should be populated with experimentally determined data for 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol.
| Parameter | Recommended Method | Significance in Drug Development |
| Kinetic Solubility | High-Throughput Nephelometry/UV-Vis | Indicates potential issues in in vitro screening assays. |
| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | Key for predicting oral absorption and guiding formulation. |
| Lipophilicity (Log P) | Shake-Flask (HPLC-UV) | Influences membrane permeability, metabolism, and toxicity. |
| Ionization Constant (pKa) | Potentiometric Titration | Determines charge state, affecting solubility, permeability, and target binding. |
Application of Data
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For Medicinal Chemists: This profile guides structure-activity relationship (SAR) and structure-property relationship (SPR) studies. For example, if solubility is low, modifications can be made to the structure to introduce more polar groups.
-
For Pharmacologists and Biologists: Understanding solubility is crucial for designing experiments and interpreting biological data. A compound precipitating in an assay can lead to false negatives or irreproducible results. The pKa value helps in understanding how the compound will behave in different physiological compartments with varying pH.
-
For Formulation Scientists: The solubility, pKa, and lipophilicity data are fundamental inputs for developing a suitable dosage form, whether for preclinical studies or eventual clinical use.
References
- BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
- Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
- National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed Central.
- National Center for Biotechnology Information. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed Central.
- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
- SemOpenAlex. (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds.
- Semantic Scholar. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- Fluorochem. (n.d.). 6-(DIETHOXYMETHYL)-2-METHYLPYRIMIDIN-4-OL.
- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- ResearchGate. (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K | Request PDF.
- BenchChem. (n.d.). Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values.
- American Custom Chemicals Corporation. (n.d.). 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol, 95% Purity, C10H16N2O3, 1 gram.
- BLDpharm. (n.d.). 1820619-66-6|6-(Diethoxymethyl)-2-methylpyrimidin-4-ol.
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